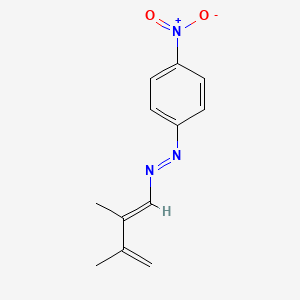![molecular formula C18H22O4S2 B14457508 1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene) CAS No. 72834-71-0](/img/structure/B14457508.png)
1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(4-methylphenylsulfonyl)-2-methylpropane is an organic compound characterized by the presence of two 4-methylphenylsulfonyl groups attached to a 2-methylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(4-methylphenylsulfonyl)-2-methylpropane typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methylpropane in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 1,1-Bis(4-methylphenylsulfonyl)-2-methylpropane may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(4-methylphenylsulfonyl)-2-methylpropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding sulfides.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1,1-Bis(4-methylphenylsulfonyl)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Bis(4-methylphenylsulfonyl)-2-methylpropane involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A (BPA): A well-known compound with two phenol groups attached to a propane backbone.
Bis(4-methylphenyl)sulfone: Similar in structure but lacks the 2-methylpropane backbone.
Uniqueness
1,1-Bis(4-methylphenylsulfonyl)-2-methylpropane is unique due to the presence of both 4-methylphenylsulfonyl groups and a 2-methylpropane backbone, which imparts distinct chemical and physical properties compared to other similar compounds.
Properties
CAS No. |
72834-71-0 |
|---|---|
Molecular Formula |
C18H22O4S2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-methyl-4-[2-methyl-1-(4-methylphenyl)sulfonylpropyl]sulfonylbenzene |
InChI |
InChI=1S/C18H22O4S2/c1-13(2)18(23(19,20)16-9-5-14(3)6-10-16)24(21,22)17-11-7-15(4)8-12-17/h5-13,18H,1-4H3 |
InChI Key |
WGDDDQPEJCYMLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(C)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


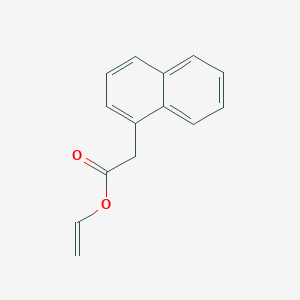

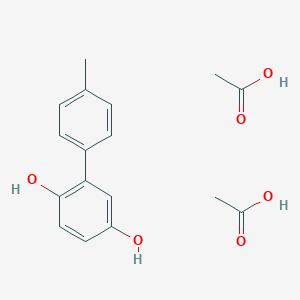
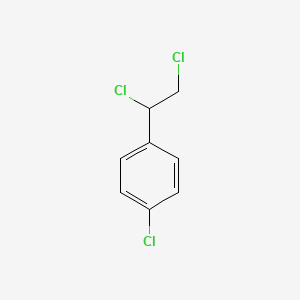
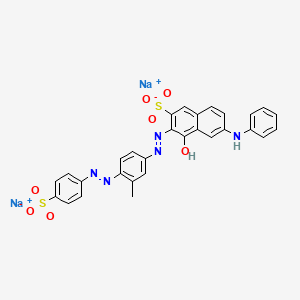

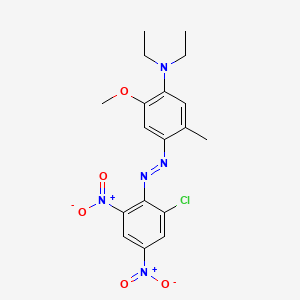
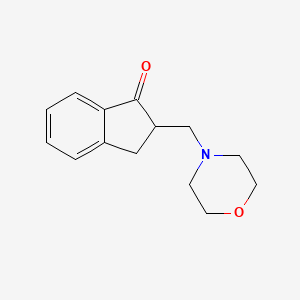
![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
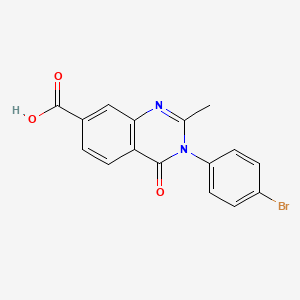
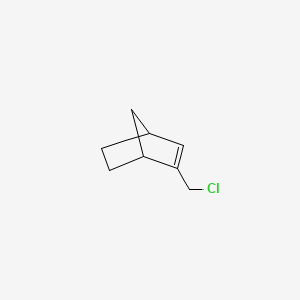
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
